molecular formula C15H10F6N2O B13881827 N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide

Katalognummer: B13881827
Molekulargewicht: 348.24 g/mol
InChI-Schlüssel: PSLVAYFFXJTORX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide is a synthetic organic compound characterized by the presence of an aminophenyl group and two trifluoromethyl groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide typically involves the reaction of 4-aminobenzoic acid with 3,5-bis(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Aminophenyl)-benzamide: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    3,5-Bis-trifluoromethyl-benzamide: Lacks the aminophenyl group, affecting its biological activity.

    4-Amino-N-(4-aminophenyl)benzamide: Contains an additional amino group, which can influence its reactivity and applications.

Uniqueness

N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide is unique due to the presence of both the aminophenyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H10F6N2O

Molekulargewicht

348.24 g/mol

IUPAC-Name

N-(4-aminophenyl)-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C15H10F6N2O/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)13(24)23-12-3-1-11(22)2-4-12/h1-7H,22H2,(H,23,24)

InChI-Schlüssel

PSLVAYFFXJTORX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.